Scientific Field: Oncology and precision medicine
Summary: Icotinib is a selective EGFR-TKI. It exhibits encouraging efficacy and tolerability in advanced NSCLC patients who failed previous chemotherapy. It is particularly effective in patients with EGFR mutations .
Scientific Field: Clinical oncology and predictive modeling
Summary: A study aimed to predict one-year progression-free survival (PFS) for advanced NSCLC patients treated with icotinib. The study investigated an effective prognostic scoring system based on EGFR mutations and icotinib treatment .
Icotinib Hydrochloride is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is primarily utilized in the treatment of non-small cell lung cancer, particularly in patients with specific mutations in the EGFR gene. The compound has demonstrated significant efficacy and tolerability, leading to its approval for clinical use in China in 2011. The chemical structure of Icotinib Hydrochloride is represented by the formula C22H22ClN3O4, and its IUPAC name is N-(3-ethynylphenyl)-7H,8H,10H,11H,13H,14H-1,4,7,10-tetraoxacyclododeca[2,3-g]quinazolin-4-amine hydrochloride .
Icotinib's primary mechanism of action involves inhibiting the epidermal growth factor receptor (EGFR). EGFR is a protein that plays a crucial role in cell growth and proliferation. In some NSCLC cases, mutations in the EGFR gene lead to uncontrolled cell growth. Icotinib acts by competitively binding to the ATP-binding site of the EGFR protein, thereby blocking the signal transduction cascade that promotes cell division [, ]. This ultimately leads to the inhibition of tumor cell growth.
Icotinib Hydrochloride exhibits significant biological activity as an EGFR tyrosine kinase inhibitor. It selectively targets both wild-type and mutant forms of EGFR, inhibiting downstream signaling pathways that lead to tumor growth and proliferation. The compound has shown promise in preclinical and clinical studies, demonstrating a favorable pharmacokinetic profile with a bioavailability of approximately 52% and a half-life of about 5.5 hours .
The inhibition of EGFR by Icotinib leads to reduced cell proliferation and increased apoptosis in cancer cells. This mechanism is crucial for its effectiveness against tumors that are dependent on EGFR signaling for growth.
The synthesis methods for Icotinib Hydrochloride involve several steps:
Studies have shown that Icotinib interacts with various biological molecules:
Icotinib Hydrochloride shares structural and functional similarities with several other tyrosine kinase inhibitors. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Mechanism of Action | Unique Features |
---|---|---|---|
Gefitinib | C22H24ClFN4O2 | EGFR Tyrosine Kinase Inhibitor | First-generation EGFR inhibitor; used primarily for advanced lung cancer. |
Erlotinib | C22H19ClN4O2 | EGFR Tyrosine Kinase Inhibitor | Approved for pancreatic cancer; different binding profile compared to Icotinib. |
Afatinib | C24H26ClFN4O2S | Irreversible EGFR Tyrosine Kinase Inhibitor | Binds irreversibly to EGFR; effective against multiple mutations. |
Uniqueness of Icotinib Hydrochloride: